molecular formula C26H23N5O2 B605328 Alobresib CAS No. 1637771-14-2

Alobresib

Numéro de catalogue B605328
Numéro CAS: 1637771-14-2
Poids moléculaire: 437.5
Clé InChI: CMSUJGUHYXQSOK-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Alobresib, also known as GS-5829, is a small molecule drug that is currently under investigation . It is a BET bromodomain inhibitor, which represents a highly effective therapeutic agent against recurrent/chemotherapy resistant uterine serous carcinoma (USC) overexpressing c-Myc .


Molecular Structure Analysis

The molecular formula of Alobresib is C26H23N5O2 . The average molecular weight is 437.49 . The InChI key is CMSUJGUHYXQSOK-UHFFFAOYSA-N .

Applications De Recherche Scientifique

Metastatic Castrate-Resistant Prostate Cancer

  • Application Summary : Alobresib is used in combination with Enzalutamide for treating Metastatic Castrate-Resistant Prostate Cancer (mCRPC) . The study consists of two phases: Dose Escalation (Phase 1b) and Dose Expansion (Phase 2) .
  • Methods of Application : The Dose Escalation phase characterizes the safety, tolerability, and determines the maximum tolerated dose (MTD) of Alobresib as a single agent and in combination with Enzalutamide .
  • Results : The Dose Expansion phase evaluates the efficacy of Alobresib as a single agent in participants with mCRPC who have progressed while receiving Enzalutamide .

Advanced Solid Tumors and Lymphomas

  • Application Summary : Alobresib is used as a monotherapy in participants with advanced solid tumors and lymphomas .
  • Methods of Application : The primary objectives of the study are to characterize the safety and tolerability and determine the maximum tolerated dose (MTD) or recommended dose for phase 2 study (RDP2) of Alobresib as a monotherapy .
  • Results : The study is completed, but the results are not yet published .

Estrogen Receptor Positive Breast Cancer

  • Application Summary : Alobresib is used in combination with Exemestane or Fulvestrant in adults with Estrogen Receptor Positive Breast Cancer .
  • Methods of Application : The primary objectives of the study are to characterize the safety and tolerability and determine the maximum tolerated dose (MTD) or recommended dose for phase 2 study (RDP2) of Alobresib in combination with Exemestane or Fulvestrant .
  • Results : The study is completed, but the results are not yet published .

Prostatic Cancer

  • Application Summary : Alobresib is used in combination with Enzalutamide for treating Prostatic Cancer .
  • Methods of Application : The Dose Escalation phase characterizes the safety, tolerability, and determines the maximum tolerated dose (MTD) of Alobresib as a single agent and in combination with Enzalutamide .
  • Results : The Dose Expansion phase evaluates the efficacy of Alobresib as a single agent in participants with Prostatic Cancer who have progressed while receiving Enzalutamide .

Safety And Hazards

Alobresib is considered toxic and can cause irritation to the skin and eyes . It is also considered very toxic if swallowed and may pose a risk of serious damage to health by prolonged exposure . It may also pose a possible risk of impaired fertility and harm to an unborn child .

Orientations Futures

Alobresib is under investigation in clinical trials for its safety, tolerability, pharmacokinetics, and pharmacodynamics as a single agent and in combination with Enzalutamide in participants with metastatic castrate-resistant prostate cancer .

Propriétés

IUPAC Name

[2-cyclopropyl-6-(3,5-dimethyl-1,2-oxazol-4-yl)-1H-benzimidazol-4-yl]-dipyridin-2-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N5O2/c1-15-23(16(2)33-31-15)18-13-19(24-20(14-18)29-25(30-24)17-9-10-17)26(32,21-7-3-5-11-27-21)22-8-4-6-12-28-22/h3-8,11-14,17,32H,9-10H2,1-2H3,(H,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMSUJGUHYXQSOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C2=CC(=C3C(=C2)NC(=N3)C4CC4)C(C5=CC=CC=N5)(C6=CC=CC=N6)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Alobresib

CAS RN

1637771-14-2
Record name Alobresib [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1637771142
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Alobresib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14970
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name ALOBRESIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3QBL0BLP3D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
21
Citations
A Andrikopoulou, M Liontos, K Koutsoukos… - The Breast, 2020 - Elsevier
… The Phase 1 dose escalation part enrolled 14 participants in four arms, arm A receiving alobresib in combination with exemestane and arms B, C, D receiving fulvestrant and alobresib …
Number of citations: 30 www.sciencedirect.com
YC Duan, SJ Zhang, XJ Shi, LF **, T Yu… - European Journal of …, 2021 - Elsevier
Abnormal epigenetics is a critical hallmark of human cancers. Anticancer drug discovery directed at histone epigenetic modulators has gained impressive advances with six drugs …
Number of citations: 22 www.sciencedirect.com
F Spriano, A Stathis, F Bertoni - Pharmacology & therapeutics, 2020 - Elsevier
The Bromo- and Extra-Terminal domain (BET) family proteins act as “readers” of acetylated histones and they are important transcription regulators. BRD2, BRD3, BRD4 and BRDT, part …
Number of citations: 46 www.sciencedirect.com
S Prekovic, T Chalkiadakis, M Roest… - EMBO Molecular …, 2023 - embopress.org
Glucocorticoid receptor (GR) is a transcription factor that plays a crucial role in cancer biology. In this study, we utilized an in silico‐designed GR activity signature to demonstrate that …
Number of citations: 3 www.embopress.org
N Mokgautsi, YC Kuo, CH Chen, YJ Huang, ATH Wu… - Cells, 2023 - mdpi.com
… Interestingly, NSC772864 showed higher binding energies compared to AZD1080, alobresib, and trilacoclib; however, crizotinib was shown to possess a slightly higher binding energy …
Number of citations: 1 www.mdpi.com
A Mandl, MC Markowski, MA Carducci… - Expert Opinion on …, 2023 - Taylor & Francis
… A Phase Ib study with GS-5829 (alobresib) alone or in combination with enzalutamide studied patients with mCRPC (n = 31). Though the drug was well tolerated, it demonstrated limited …
Number of citations: 2 www.tandfonline.com
W Krause - IUBMB life, 2023 - Wiley Online Library
A review of the current treatment options for prostate cancer and the formation of resistance to these regimens has been compiled including primary, acquired, and cross‐resistance. …
Number of citations: 3 iubmb.onlinelibrary.wiley.com
RJ Mills, SJ Humphrey, PRJ Fortuna, M Lor, SR Foster… - BioRxiv, 2020 - biorxiv.org
SARS-CoV2 infection leads to cardiac injury and dysfunction in 20-30% of hospitalized patients 1 and higher rates of mortality in patients with pre-existing cardiovascular disease 2 , 3 . …
Number of citations: 1 www.biorxiv.org
World Health Organization - WHO Drug Information, 2017 - apps.who.int
Notice is hereby given that, in accordance with article 3 of the Procedure for the Selection of Recommended International Nonproprietary Names for Pharmaceutical Substances, the …
Number of citations: 28 apps.who.int
ETR Torres, RM Connolly - Epigenetic Cancer Therapy, 2023 - Elsevier
Alterations in gene expression due to modifications in histone acetylation and DNA methylation at promoter regions of genes are the essence of what we refer to as epigenetics. These …
Number of citations: 0 www.sciencedirect.com

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.